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Compound of Interest

Compound Name: LY3202626

An In-depth Technical Guide to the Early Clinical Development of LY3202626

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common
cause of dementia.[1] A primary pathological hallmark of AD is the extracellular deposition of
amyloid-beta (AB) peptides in the brain, forming plaques.[1] The amyloid cascade hypothesis
posits that the accumulation of Af is a critical initiating event in AD pathogenesis.[2] The
production of AB is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-
site APP cleaving enzyme 1 (BACEL1).[1][3] This has made BACEL a key therapeutic target for
reducing AP levels.[4]

LY3202626 was an investigational, potent, small-molecule BACEL1 inhibitor designed for low-
dose administration with high central nervous system (CNS) penetration.[1][3] It was developed
by Eli Lilly to address toxicity issues observed with previous BACEL1 inhibitors, such as
LY2811376 (retinal toxicity) and LY2886721 (elevated liver enzymes).[1][3] This document
provides a detailed technical overview of the preclinical and early clinical development of
LY3202626. Although its development was ultimately discontinued, the data from its early trials
offer valuable insights for researchers in the field of neurodegenerative disease.[5]

Mechanism of Action: BACE1 Inhibition

In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, generating a
soluble extracellular fragment (sAPP[3) and a membrane-bound C-terminal fragment (C99).[6]
The C99 fragment is subsequently cleaved by the y-secretase complex to release Af peptides
of varying lengths, primarily AB40 and the more aggregation-prone AB42.[6] By inhibiting
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BACEL1, LY3202626 was designed to block the first step of this cascade, thereby reducing the
production of all downstream A species.[5] This mechanism is distinct from the non-
amyloidogenic pathway, where APP is first cleaved by a-secretase, precluding the formation of

AB.[2]
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Caption: Amyloid Precursor Protein (APP) processing pathways.

Preclinical Development
Experimental Protocols: In Vitro Assays

Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory potency of
LY3202626 on human BACE1 and BACE2 was determined using a FRET-based assay. This
method typically involves a synthetic peptide substrate containing a fluorophore and a
guencher pair. In the uncleaved state, the quencher suppresses the fluorophore's signal.
Upon enzymatic cleavage by BACE1/2, the pair is separated, resulting in a measurable
increase in fluorescence. The concentration of LY3202626 required to inhibit 50% of the
enzyme activity (IC50) was calculated.[7][8]

Primary Neuronal Culture Assay: Primary cortical neurons were cultured from embryonic
PDAPP mice, which carry the human APP V717F mutation. These cultures were exposed to
varying concentrations of LY3202626 for 24 hours. The levels of secreted AB1-40 and ApB1-
42 in the culture medium were then quantified using analytical biochemistry assays to
determine the half-maximal effective concentration (EC50).[7]

Data Presentation: In Vitro Potency and Selectivity

LY3202626 demonstrated potent inhibition of BACE1 and BACEZ2 with high selectivity over
other aspartyl proteases.[7]
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Target Assay Type Result (IC50 / EC50) Reference
IC50: 0.615 + 0.101
Human BACE1 FRET Assay M [7118]
n
IC50: 0.871 + 0.241
Human BACE2 FRET Assay M [7]
n
Cathepsin D, Pepsin,
Protease Assays IC50: > 14,000 nM [7]

Renin

AB1-40 Reduction

PDAPP Mouse

Neuronal Culture

EC50: 0.275 +£0.176
nM

[7](8]

AB1-42 Reduction

PDAPP Mouse

Neuronal Culture

EC50: 0.228 + 0.244
nM

[7](8]

Experimental Protocol: In Vivo Canine Study

To assess in vivo activity and CNS penetration, a study was conducted in cannulated beagle
dogs (n=6). A single oral dose of LY3202626 (1.5 mg/kg) was administered. Plasma and
cerebrospinal fluid (CSF) samples were collected at baseline and at various time points over a

48-hour period to measure the concentration of total AR (AB1-x).[7][9]

Data Presentation: Pharmacodynamic Effects in Animal

Models

The canine study confirmed robust AB reduction in both plasma and CSF, indicating that
LY3202626 effectively crosses the blood-brain barrier.[7][8]

) ) Maximal A Time to Max
Species Dose Matrix ) ) Reference
Reduction Reduction

1.5 mg/kg

Beagle Dog ) Plasma ~80% 2 hours [719]
(single oral)
1.5 mg/kg

Beagle Dog ) CSF ~80% 9 hours [71[81I9]
(single oral)
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Early Clinical Development

The early clinical evaluation of LY3202626 focused on establishing its safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) in humans through a series of Phase 1
trials before progressing to a Phase 2 study in patients with AD.

Experimental Protocol: Phase 1 Study (NCT02323334)

A randomized, placebo-controlled, double-blind, single-site Phase 1 study was conducted in
healthy subjects.[7] The trial was designed in four sequential parts to comprehensively evaluate
the drug's profile:

o Part A (Single Ascending Dose): Assessed the safety, tolerability, and plasma PK/PD of
single doses of LY3202626.[7]

o Part B (Single Dose CSF): Examined single-dose safety and PK/PD in both plasma and CSF
to confirm CNS penetration and central target engagement.[7]

o Part C (Multiple Ascending Dose): Evaluated the safety, tolerability, and PK/PD in plasma
and CSF after 14 days of daily dosing.[7]

o Part D: Was intended to explore multiple daily doses in an AD patient population but was not
completed.[7]

Part C: Multiple Ascending Dose (n=36)
Part A: Single Ascending Dose (n=36) Part B: Single Dose CSF (n=20) (14 Days) Part D: AD Patients

Healthy Volunteers i Assess Safety & Tolerability ‘ [ Assess Safety & Tolerability ‘ Assess Safety & Tolerability Not Completed
= Plasma PK/PD | | Plasma & CSFPK/PD | Plasma & CSF PK/PD p

Click to download full resolution via product page

Caption: Workflow of the Phase 1 Clinical Trial (NCT02323334).

Data Presentation: Clinical Trial Overview & Human
Pharmacodynamics
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The Phase 1 studies demonstrated that LY3202626 was well-tolerated and produced a robust,

dose-dependent reduction in AB concentrations in both plasma and CSF.[5][10] The

subsequent Phase 2 trial was terminated due to a lack of efficacy.[2][5]

) ) Primary
Trial ID Phase Population o Status Reference
Objective(s)
Safety,
NCT0232333 Healthy -
1 Tolerability, Completed [51[7]
4 Volunteers
PK/PD
NCT0255544 Healthy Pharmacokin
1 ) Completed [5]
9 Volunteers etics
NCT0279119
) Safety,
1 Mild AD _ _
2 ) Efficacy (Tau Terminated [2][10]
(NAVIGATE- Dementia
PET)
AD)

The pharmacodynamic effects observed in the Phase 1 study confirmed potent central BACE1

inhibition in humans.

Mean
Dose Regimen Matrix Biomarker Reduction from Reference
Baseline
6 mg once daily
CSF AB1-42 73.1+7.96% [7118]

(QD)

Phase 2 NAVIGATE-AD Study (NCT02791191)

The NAVIGATE-AD study was a Phase 2 trial designed to assess whether high levels of
BACE1 inhibition (targeted at 70-90%) with LY3202626 could slow the progression of tau
pathology, as measured by flortaucipir PET scans, in patients with mild AD dementia.[10] The

trial was terminated in July 2018 after an interim analysis of 316 randomized participants

concluded there was a low probability of identifying a statistically significant benefit in slowing

cognitive or functional decline.[5][10] Results showed that while the drug was generally well-
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tolerated, it did not produce a significant change in cerebral tau burden or clinical outcomes
compared to placebo.[2][10] Furthermore, a slight cognitive decline was noted in patients who
had been on the treatment for the longest duration.[5]

Summary and Conclusion

LY3202626 was a potent, CNS-penetrant BACEL1 inhibitor that successfully addressed the
toxicity concerns of earlier-generation compounds.[1][3] Preclinical data demonstrated high in
vitro potency and robust in vivo reduction of AB in both plasma and CSF in animal models.[7]
Early clinical development confirmed these findings in humans, with Phase 1 studies showing
that LY3202626 was well-tolerated and achieved significant, dose-dependent reductions of A3
in the CSF, confirming target engagement in the brain.[5][7][8]

Despite these promising pharmacodynamic effects, the subsequent Phase 2 NAVIGATE-AD
trial was terminated for futility.[2][10] The trial found no evidence that potent BACEL1 inhibition
by LY3202626 could slow tau pathology progression or clinical decline in patients with mild AD,
and a slight worsening of cognition was observed.[5][10] The discontinuation of LY3202626,
along with other BACEL inhibitors, has contributed to a broader re-evaluation of this
therapeutic strategy for the treatment of Alzheimer's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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